molecular formula C25H29N3O2 B11117967 N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide CAS No. 6132-10-1

N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide

Cat. No.: B11117967
CAS No.: 6132-10-1
M. Wt: 403.5 g/mol
InChI Key: QCBHUJGZKJCQNG-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide, also known by its chemical structure (see Figure 1), is a fascinating compound with diverse applications. Let’s explore its properties and significance.

!Figure 1: Chemical Structure

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylic acid with N-(2-chloroethyl)morpholine. The reaction proceeds under appropriate conditions to yield the desired product.

Industrial Production:: While laboratory-scale synthesis is feasible, industrial production typically employs more efficient methods. These may include continuous-flow processes, solid-phase synthesis, or other high-throughput techniques.

Chemical Reactions Analysis

Reactivity:: N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group may yield secondary amines.

    Substitution: Substitution reactions at the morpholine nitrogen or the phenyl ring are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions and substituents. Common products include derivatives of quinoline and morpholine.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.

Biology and Medicine::

    Anticancer Properties: Investigations into its antiproliferative effects against cancer cells.

    Neuropharmacology: Possible interactions with neurotransmitter receptors.

Industry::

    Materials Science: Its use in organic electronics or luminescent materials.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is unique, it shares features with related compounds:

    N-[2-(morpholin-4-yl)ethyl]-2-(propan-2-yl)aniline: (similar morpholine-containing structure).

  • Other quinoline derivatives with diverse substituents.

Properties

CAS No.

6132-10-1

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H29N3O2/c1-18(2)19-7-9-20(10-8-19)24-17-22(21-5-3-4-6-23(21)27-24)25(29)26-11-12-28-13-15-30-16-14-28/h3-10,17-18H,11-16H2,1-2H3,(H,26,29)

InChI Key

QCBHUJGZKJCQNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4

Origin of Product

United States

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